2,4-Dipropylthiazole
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Overview
Description
2,4-Dipropylthiazole is an organic compound belonging to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2,4-Dipropylthiazole typically involves the reaction of appropriate thioamides with α-haloketones under basic conditions. One common method includes the use of propylamine and 2-bromoacetone in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,4-Dipropylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the 2 and 4 positions of the thiazole ring.
Major products formed from these reactions include sulfoxides, sulfones, and thiazolidines, which have their own unique properties and applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that 2,4-Dipropylthiazole derivatives possess anticancer properties, potentially useful in cancer therapy.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dipropylthiazole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,4-Dipropylthiazole can be compared with other 2,4-disubstituted thiazoles, such as:
2,4-Dimethylthiazole: Known for its flavor and fragrance properties.
2,4-Diethylthiazole: Exhibits similar biological activities but with different potency and selectivity.
2,4-Diphenylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
41981-74-2 |
---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2,4-dipropyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-3-5-8-7-11-9(10-8)6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
WPDYXNPBUUNZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CSC(=N1)CCC |
Origin of Product |
United States |
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